molecular formula C17H17ClN2O4S B216447 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea

Cat. No.: B216447
M. Wt: 380.8 g/mol
InChI Key: VKJCXQJXRZEQIU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzodioxole moiety and a chlorinated dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-chloro-2,5-dimethoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, such as room temperature, with a suitable solvent like ethanol or methanol. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)thiourea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,5-dimethoxyphenyl)thiourea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)thiourea

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is unique due to the presence of both a benzodioxole moiety and a chlorinated dimethoxyphenyl group. This combination may impart distinct chemical and biological properties compared to other thioureas.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable subject for scientific research.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea

InChI

InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25)

InChI Key

VKJCXQJXRZEQIU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl

Origin of Product

United States

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